m-PEG15-amine

Catalog No.
S536119
CAS No.
80506-64-5
M.F
C25H53NO12
M. Wt
559.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG15-amine

CAS Number

80506-64-5

Product Name

m-PEG15-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C25H53NO12

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG15-amine

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Description

The exact mass of the compound m-PEG15-amine is 691.4354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG15-amine, or methoxypolyethylene glycol amine, is a linear heterobifunctional polyethylene glycol derivative characterized by a methoxy group (-OCH3) at one end and a primary amine group (-NH2) at the other end. It has an average molecular weight of approximately 750 Da and contains 15 ethylene glycol units in its structure. This compound is primarily used in biochemical applications due to its ability to enhance solubility and facilitate bioconjugation processes, making it an essential tool in drug delivery systems and surface modifications of biomaterials .

m-PEG15-amine itself does not have a direct mechanism of action. Its primary function is as a linker molecule in targeted protein degradation research. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules designed to recruit an E3 ubiquitin ligase, an enzyme that tags proteins for degradation, to a specific protein of interest. m-PEG15-amine can be used to connect a ligand that binds to the target protein with a moiety that recognizes the E3 ligase, bringing the two entities in close proximity to facilitate protein degradation [].

Drug Delivery

One of the most promising applications of m-PEG15-amine lies in drug delivery systems. Its key advantage is its hydrophilicity (water-loving nature) due to the presence of the polyethylene glycol (PEG) chain. This property allows m-PEG15-amine to improve the solubility of drugs that are poorly soluble in water []. By attaching m-PEG15-amine to a drug molecule, researchers can create conjugates that are more easily absorbed by the body and improve their overall effectiveness []. Additionally, the PEG chain can shield the drug from premature degradation and enhance its circulation time within the body [].

Bioconjugation

m-PEG15-amine is valuable for bioconjugation, a process that links biological molecules like proteins, peptides, and antibodies with other molecules. The amine group of m-PEG15-amine readily reacts with functional groups on biomolecules, forming stable conjugates. These conjugates can possess altered properties compared to the original biomolecule. For instance, m-PEG15-amine conjugation can improve the stability, reduce immunogenicity (the ability to trigger an immune response), and enhance the targeting ability of biomolecules [].

  • Reactions with Carboxylic Acids: The amine group can react with carboxylic acids to form stable amide bonds.
  • Reactions with Activated Esters: It readily reacts with activated N-hydroxysuccinimide (NHS) esters, facilitating the formation of conjugates.
  • Reactions with Carbonyls: The primary amine can also react with carbonyl compounds, including aldehydes and ketones, to form imines or secondary amines .

The biological activity of m-PEG15-amine is closely related to its role as a linker in drug delivery systems. It has been shown to enhance the solubility of hydrophobic compounds and reduce immunogenicity when conjugated with therapeutic agents. Additionally, it can form dendritic micelles that improve the delivery of anticancer drugs such as methotrexate. Its ability to modify the pharmacokinetics of drugs makes it valuable in developing targeted therapies .

The synthesis of m-PEG15-amine typically involves the ring-opening polymerization of ethylene oxide, followed by functionalization to introduce the methoxy and amine groups. The general steps include:

  • Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains.
  • Functionalization: The terminal hydroxyl groups are converted into a methoxy group at one end and an amine group at the other through appropriate

m-PEG15-amine has diverse applications in various fields:

  • Bioconjugation: Used as a linker for attaching drugs or biomolecules to surfaces or other molecules.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents, facilitating their delivery in biological systems.
  • Surface Modification: Modifies surfaces of nanoparticles or other materials to improve biocompatibility and functionality.
  • Research Tools: Employed in studies involving cellular interactions and drug efficacy testing .

Interaction studies involving m-PEG15-amine focus on its ability to form stable conjugates with various biomolecules. Research has demonstrated that m-PEG15-amine can effectively reduce immunogenic responses when used to modify therapeutic proteins or peptides. Additionally, studies have shown that conjugation with m-PEG15-amine enhances the circulation time of drugs in vivo, which is crucial for improving therapeutic outcomes .

m-PEG15-amine shares similarities with several other polyethylene glycol derivatives, particularly those containing amine functionalities. Here are some comparable compounds:

Compound NameMolecular WeightFunctional GroupsUnique Features
Methoxypolyethylene glycol 20002000 DaMethoxy, AmineHigher molecular weight provides enhanced solubility
Methoxypolyethylene glycol 50005000 DaMethoxy, AmineLonger chain enhances drug delivery capabilities
Polyethylene glycol 6000 amine6000 DaAmineUsed primarily for gene delivery applications
Polyethylene glycol tallow amineVariesTallow-derived AmineDerived from natural sources, used in cosmetic formulations

m-PEG15-amine stands out due to its specific balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications where both solubility and stability are critical .

Molecular Composition and Structural Analysis

Molecular Formula (C31H65NO15) and Weight (691.85)

Methoxypolyethylene glycol 15-amine exhibits a precisely defined molecular composition characterized by the molecular formula C31H65NO15 and a molecular weight of 691.85 grams per mole [2] [4]. The compound is registered under Chemical Abstracts Service number 80506-64-5, which serves as its unique chemical identifier [2] [5]. This heterobifunctional polyethylene glycol derivative contains a total of 31 carbon atoms, 65 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms, reflecting its complex polymeric structure [13].

The molecular architecture incorporates 15 ethylene glycol repeating units, which directly correlates to the numerical designation in its nomenclature [2] [5]. The compound possesses a linear chain structure with a polyethylene glycol spacer length comprising 47 atoms and extending approximately 53.4 angstroms [2]. This specific molecular weight places methoxypolyethylene glycol 15-amine within the medium molecular weight range of polyethylene glycol derivatives, providing optimal balance between solubility and functional reactivity .

Methoxy Terminal Group Characteristics

The methoxy terminal group represents a critical structural component of methoxypolyethylene glycol 15-amine, providing stability and preventing unwanted cross-linking reactions [9]. This terminal methoxy group (-OCH3) is covalently bonded to one end of the polyethylene glycol chain, creating a monofunctional polyethylene glycol derivative [5] [9]. The methoxy group exhibits characteristic chemical inertness under standard reaction conditions, making it an ideal protective terminus for the polymer chain [9].

Nuclear magnetic resonance spectroscopic analysis reveals that the methoxy group produces a distinctive singlet peak at 3.38 parts per million, integrating for three hydrogen atoms [32]. This spectroscopic signature serves as a valuable analytical tool for compound identification and purity assessment [32]. The methoxy terminal group contributes significantly to the overall hydrophobic character of one end of the molecule while maintaining the amphiphilic nature essential for bioconjugation applications [9].

Polyethylene Glycol Chain Architecture

The polyethylene glycol chain architecture of methoxypolyethylene glycol 15-amine consists of a linear arrangement of 15 ethylene oxide units connected through ether linkages [2] [8]. Each ethylene glycol unit contributes a molecular weight of approximately 44 daltons, following the general structural formula -(OCH2CH2)n- where n equals 15 [8] [34]. The polymer chain exhibits remarkable flexibility due to the rotational freedom around the carbon-oxygen bonds, resulting in multiple conformational states that enhance solubility and biocompatibility [8].

The polyethylene glycol backbone demonstrates exceptional hydrophilicity, with each ethylene glycol unit capable of forming hydrogen bonds with approximately two water molecules [8]. This extensive hydrogen bonding capacity significantly increases the hydrodynamic radius of the molecule in aqueous solutions [8]. The chain architecture provides a hydrophilic spacer that effectively increases solubility in aqueous media while reducing aggregation and minimizing immune response when used in bioconjugation applications [5] [9].

Primary Amine Functional Group Properties

The primary amine functional group (-NH2) located at the terminal end opposite to the methoxy group represents the reactive center of methoxypolyethylene glycol 15-amine [5] [10]. This primary amine exhibits strong nucleophilic properties due to the lone pair of electrons on the nitrogen atom, making it readily reactive with various electrophilic species [10]. The amine group carries a positive charge at physiological pH, which influences its reactivity and interaction with other molecules [10].

The primary amine demonstrates exceptional reactivity toward multiple chemical groups including carboxylic acids, activated N-hydroxysuccinimide esters, carbonyls, isothiocyanates, and sulfonyl chlorides [5] [10]. This broad reactivity profile enables methoxypolyethylene glycol 15-amine to function as a versatile linker in bioconjugation reactions [5]. The amine group readily participates in acylation and alkylation reactions, forming stable covalent bonds with target molecules [10]. Under standard conditions, the primary amine can undergo rapid conjugation reactions, particularly with activated carboxylic acid derivatives to form stable amide bonds [5] [36].

Physical and Chemical Characteristics

Physical State and Appearance

Methoxypolyethylene glycol 15-amine exists as a granular solid under standard ambient conditions, exhibiting a characteristic white to off-white coloration [5] [12]. The compound demonstrates typical solid-state properties associated with medium molecular weight polyethylene glycol derivatives, transitioning from liquid to solid state as molecular weight increases beyond approximately 600 daltons [25]. The granular texture facilitates handling and storage while maintaining chemical stability [13].

The physical appearance remains consistent across different production batches, with color variations typically ranging from pure white to slight off-white depending on purity levels and storage conditions [11] [12]. The compound maintains its solid-state integrity at room temperature, with a defined melting point range that distinguishes it from lower molecular weight polyethylene glycol analogs [12]. The granular morphology provides optimal surface area for dissolution while preventing caking or agglomeration during storage [13].

PropertyValue
Physical StateGranular Solid
AppearanceWhite to off-white solid
ColorWhite to off-white
Melting Point (°C)58-61
Flash Point (°C)>110
Density (g/cm³)1.1±0.1

Solubility Profile in Various Solvents

The solubility profile of methoxypolyethylene glycol 15-amine demonstrates exceptional versatility across multiple solvent systems, reflecting its amphiphilic molecular architecture [5] [12]. In aqueous solutions, the compound exhibits high solubility due to the extensive hydrogen bonding capacity of the polyethylene glycol backbone [5] [25]. This aqueous solubility enhancement represents a key advantage for bioconjugation applications where water-soluble intermediates are essential [5].

Organic solvent compatibility extends to multiple classes including alcohols, where isopropyl alcohol and benzene demonstrate good to excellent solvation properties [12] [16]. The compound shows slightly limited solubility in chloroform and methanol, indicating selective solvent interactions based on polarity and hydrogen bonding capacity [5] [12]. This selective solubility profile enables purification strategies and reaction optimization in various synthetic protocols [5].

SolventSolubilityNotes
WaterSolubleHigh aqueous solubility due to PEG chain
MethanolSlightly solubleLimited solubility
ChloroformSlightly solubleLimited solubility
Isopropyl AlcoholSolubleGood solubility for polar alcohols
BenzeneSolubleGood solubility
Organic Solvents (General)Highly solubleExcellent compatibility with most organic media

Thermal Properties and Stability

Methoxypolyethylene glycol 15-amine demonstrates exceptional thermal stability with decomposition temperatures exceeding 250 degrees Celsius under standard atmospheric conditions [12] [15]. The compound maintains structural integrity and chemical functionality across a broad temperature range, making it suitable for various synthetic and processing conditions [15]. Thermal gravimetric analysis reveals minimal mass loss below 180 degrees Celsius, with observed losses primarily attributed to moisture desorption rather than chemical decomposition [19].

The thermal degradation profile follows patterns typical of polyethylene glycol derivatives, with initial degradation occurring through random chain scission and ether bond cleavage [24]. Differential scanning calorimetry studies indicate amorphous polymer behavior with glass transition temperatures that reflect the flexible nature of the polyethylene glycol backbone [15]. The recommended maximum operating temperature ranges between 200-250 degrees Celsius to ensure chemical stability and prevent thermal degradation [12].

PropertyValueNotes
Thermal Stability (°C)>250Stable under normal conditions
Decomposition Temperature (°C)>300High thermal stability typical of PEG polymers
Glass Transition Temperature (°C)Not determinedAmorphous polymer behavior
Thermal Degradation Onset (°C)250-300Initial degradation temperature
Mass Loss at 180°C (%)2.5-3.0Primarily water loss
Maximum Operating Temperature (°C)200-250Recommended operating limit

Hygroscopic Behavior

Methoxypolyethylene glycol 15-amine exhibits pronounced hygroscopic properties characteristic of polyethylene glycol derivatives, readily absorbing moisture from atmospheric conditions [19] [23]. The hygroscopic behavior results from the multiple hydrogen bonding sites present throughout the polyethylene glycol backbone, which interact favorably with water molecules [23] [25]. This moisture absorption tendency necessitates careful storage conditions to maintain compound integrity and prevent hydrolytic degradation [13].

Dynamic vapor sorption studies demonstrate that the compound can absorb significant quantities of water under high humidity conditions, with equilibrium moisture content varying proportionally with relative humidity [19]. The hygroscopic nature can be advantageous in certain applications where moisture retention is desired, but requires consideration during storage and handling procedures [23]. Storage under reduced humidity conditions or desiccated environments helps maintain chemical stability and prevents moisture-induced degradation [13].

The hygroscopic properties become more pronounced with increasing polyethylene glycol chain length, as longer chains provide additional hydrogen bonding sites for water interaction [23]. However, the specific chain length of 15 ethylene glycol units provides a balanced hygroscopic profile that facilitates solubility enhancement without excessive moisture sensitivity [25]. Proper storage conditions typically involve maintaining temperatures below -20 degrees Celsius and protecting from light and atmospheric moisture [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of methoxypolyethylene glycol 15-amine through distinctive spectral signatures for each functional component [32] [33]. Proton nuclear magnetic resonance analysis reveals a characteristic methoxy group singlet at 3.38 parts per million, integrating for three hydrogen atoms and serving as a reliable internal standard for molecular weight determination [32]. The polyethylene glycol backbone produces a dominant multiplet spanning 3.6-3.7 parts per million, with integration values directly proportional to the number of ethylene glycol units [32] [33].

The primary amine functional group generates variable chemical shifts ranging from 0.5-5.0 parts per million, with signal position dependent on concentration, hydrogen bonding, and exchange rates with protic solvents [26] [32]. Addition of deuterium oxide typically causes amine proton signals to disappear due to rapid hydrogen-deuterium exchange, providing confirmatory evidence for amine group presence [26]. Carbon-13 nuclear magnetic resonance spectroscopy shows carbons directly attached to nitrogen appearing in the 10-65 parts per million region, slightly downfield compared to alkyl carbons due to nitrogen's electron-withdrawing effects [26].

An important analytical consideration involves carbon-13 satellite peaks in proton nuclear magnetic resonance spectra, which appear as doublets flanking major peaks due to natural abundance carbon-13 coupling [32] [33]. These satellite peaks, representing approximately 1.1% of total integration, provide valuable information for accurate molecular weight determination when properly accounted for in spectral analysis [32] [33].

TechniqueSignal/PeakChemical Shift/FrequencyIntensity/Notes
1H NMRMethoxy group (-OCH3)3.38 ppm (s)Strong singlet, 3H
1H NMRPEG backbone (-OCH2CH2-)3.6-3.7 ppm (m)Major peak, ~60H
1H NMRPrimary amine (-NH2)0.5-5.0 ppm (broad)Variable, exchangeable
13C NMRCarbon attached to nitrogen10-65 ppmMedium intensity

Infrared Absorption Profile

Infrared spectroscopy of methoxypolyethylene glycol 15-amine reveals characteristic absorption bands that confirm the presence of specific functional groups and provide structural information [28] [30]. The primary amine functional group produces distinctive nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as two separate peaks corresponding to symmetric and antisymmetric stretching modes [28] [30]. These absorption bands exhibit medium to strong intensity and serve as definitive markers for primary amine identification [30].

The polyethylene glycol backbone generates strong carbon-oxygen stretching absorptions between 1000-1300 wavenumbers, characteristic of ether linkages throughout the polymer chain [28]. Additional nitrogen-hydrogen bending vibrations appear in the 1550-1650 wavenumber region, corresponding to amine deformation modes that complement the stretching vibrations [28] [30]. The methoxy terminal group contributes to the overall carbon-hydrogen stretching region between 2850-3000 wavenumbers [28].

Spectral interpretation requires careful distinction between primary amine signatures and other functional groups that may produce similar absorption patterns [30]. Primary amines characteristically show two nitrogen-hydrogen stretching peaks, while secondary amines exhibit only one peak in this region, and tertiary amines show no nitrogen-hydrogen stretching absorption [30]. The relative intensities and positions of these peaks provide valuable information about amine environment and hydrogen bonding interactions [30].

TechniqueSignal/PeakChemical Shift/FrequencyIntensity/Notes
IR SpectroscopyN-H stretching3200-3500 cm⁻¹Medium-strong, two peaks for primary amine
IR SpectroscopyC-O stretching1000-1300 cm⁻¹Strong, C-O-C stretching
IR SpectroscopyN-H bending1550-1650 cm⁻¹Medium, amine deformation

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methoxypolyethylene glycol 15-amine reveals distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [29] [31]. The molecular ion peak appears at mass-to-charge ratio 692.85 for the protonated species [M+H]+, serving as the base peak in positive ion mode analysis [4] [34]. The molecular radical cation at 691.85 mass-to-charge ratio typically exhibits moderate intensity, reflecting the stability of the molecular ion under standard ionization conditions [31].

Characteristic fragmentation pathways include sequential loss of ethylene glycol units (44 daltons each), producing a series of peaks at decreasing mass-to-charge ratios [34] [37]. The loss of ammonia (17 daltons) from the molecular ion generates a significant fragment at 674.85 mass-to-charge ratio, characteristic of primary amine-containing compounds [31]. Alpha-cleavage reactions produce intense peaks corresponding to ethylene glycol fragments at 44.03 mass-to-charge ratio, representing one of the most abundant fragment ions [29] [31].

The fragmentation pattern follows the nitrogen rule of mass spectrometry, where compounds containing odd numbers of nitrogen atoms exhibit odd-numbered molecular weights [26] [31]. Sequential ethylene glycol losses create a ladder pattern in the mass spectrum, with relative intensities decreasing as the number of lost units increases [34] [37]. This fragmentation behavior enables molecular weight determination and provides structural information about the polyethylene glycol chain length [37].

Fragment Ion (m/z)AssignmentRelative Intensity (%)Fragmentation Type
692.85[M+H]+100Protonation
691.85M+- (molecular ion)45-60Molecular ion
674.85[M-NH3]+25-35Loss of ammonia
630.80[M-2×C2H4O]+15-25Sequential EG loss
586.75[M-3×C2H4O]+10-20Sequential EG loss
542.70[M-4×C2H4O]+8-15Sequential EG loss
498.65[M-5×C2H4O]+5-12Sequential EG loss
44.03C2H4O+ (ethylene glycol unit)80-95Alpha-cleavage

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

559.35677613 g/mol

Monoisotopic Mass

559.35677613 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-11-23
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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